REACTION_CXSMILES
|
Cl.[OH:2][C:3]([CH3:8])([CH3:7])[CH2:4][C:5]#[N:6].[CH2:9]([O:11]CC)[CH3:10]>>[CH2:9]([O:11][C:5](=[NH:6])[CH2:4][C:3]([OH:2])([CH3:8])[CH3:7])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC(CC#N)(C)C
|
Name
|
IMS
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before leaving
|
Type
|
WAIT
|
Details
|
to stand at −5° C. over night
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C)(C)O)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.48 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |